
4-(Phenylethynyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylethynyl)pyrimidin-2-amine, also known as PEP, is a compound that has gained significant attention in the field of scientific research. It is a pyrimidine derivative that has shown promising results in various studies due to its unique chemical structure and properties. In
Mécanisme D'action
4-(Phenylethynyl)pyrimidin-2-amine exerts its effects by interacting with specific targets in the body. It has been found to bind to and inhibit the activity of certain enzymes and proteins, including COX-2, EGFR, and HIV-1 protease. By inhibiting these targets, 4-(Phenylethynyl)pyrimidin-2-amine can reduce inflammation, prevent cancer cell growth, and inhibit the replication of viruses.
Biochemical and Physiological Effects:
4-(Phenylethynyl)pyrimidin-2-amine has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, which play a role in many inflammatory diseases. 4-(Phenylethynyl)pyrimidin-2-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(Phenylethynyl)pyrimidin-2-amine has been found to increase the production of neurotrophic factors, which promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Phenylethynyl)pyrimidin-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have high purity and stability. Moreover, 4-(Phenylethynyl)pyrimidin-2-amine has been found to have low toxicity, making it safe for use in in vitro and in vivo studies. However, one limitation of 4-(Phenylethynyl)pyrimidin-2-amine is that it can be difficult to dissolve in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-(Phenylethynyl)pyrimidin-2-amine. One area of interest is its potential use in the treatment of neurodegenerative disorders. Studies have shown that 4-(Phenylethynyl)pyrimidin-2-amine has neuroprotective effects, and further research could explore its potential for treating Alzheimer's and Parkinson's disease. Additionally, 4-(Phenylethynyl)pyrimidin-2-amine has been found to have anti-viral properties, and future research could investigate its potential for treating viral infections such as HIV and hepatitis C. Finally, 4-(Phenylethynyl)pyrimidin-2-amine could be further optimized for use in drug development, potentially leading to the development of new and more effective therapies for a range of diseases.
Méthodes De Synthèse
The synthesis of 4-(Phenylethynyl)pyrimidin-2-amine involves the reaction of 4-bromo-2-chloropyrimidine with phenylacetylene in the presence of a palladium catalyst. The resulting compound is then treated with ammonia to yield 4-(Phenylethynyl)pyrimidin-2-amine. This method has been optimized to produce high yields of 4-(Phenylethynyl)pyrimidin-2-amine with excellent purity.
Applications De Recherche Scientifique
4-(Phenylethynyl)pyrimidin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-(Phenylethynyl)pyrimidin-2-amine has been found to inhibit the activity of certain enzymes and proteins that are involved in these diseases. Moreover, 4-(Phenylethynyl)pyrimidin-2-amine has been shown to have neuroprotective effects, making it potentially useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-(2-phenylethynyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDLLSWPVURFDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC(=NC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B177396.png)
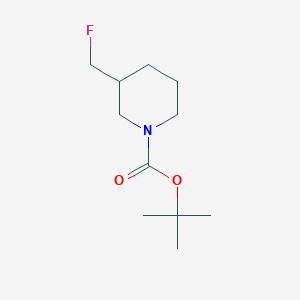
![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)
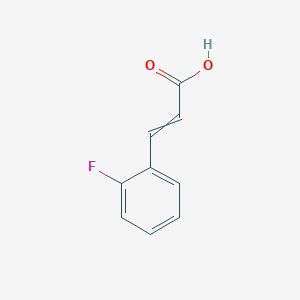
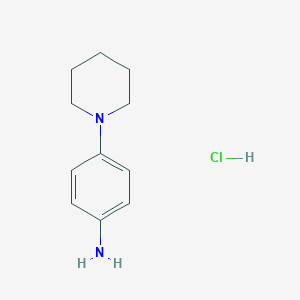
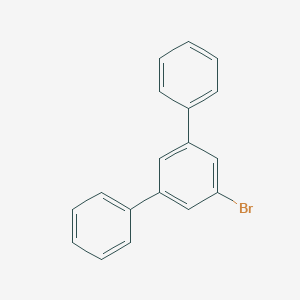
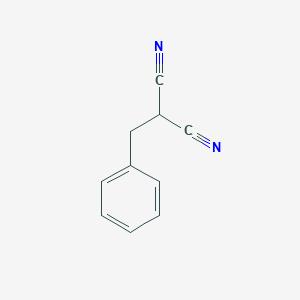
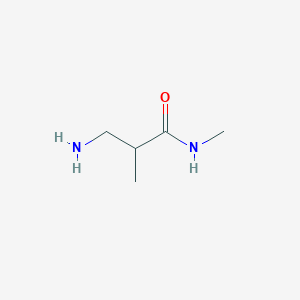
![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)




